molecular formula C21H19ClN2O4S B11454754 4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11454754
M. Wt: 430.9 g/mol
InChI Key: XTMSYKLMEWDUMR-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione is a complex organic compound that belongs to the thiazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions to form the thiazole ring.

    Pyridine Ring Fusion: The thiazole intermediate is then reacted with a pyridine derivative under high-temperature conditions to form the fused thiazolopyridine structure.

    Substitution Reactions:

    Final Cyclization: The final step involves cyclization to form the 2,5-dione structure, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolopyridine derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-7-Phenyl-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione
  • 4-(3,4-Dimethoxyphenyl)-7-Phenyl-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione

Uniqueness

The unique combination of the 3-chlorophenyl and 3,4-dimethoxyphenyl groups in 4-(3-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Methyl-2H,3H,4H,5H,6H,7H-[1,3]Thiazolo[4,5-B]Pyridine-2,5-Dione contributes to its distinct chemical properties and potential applications. This structural uniqueness can result in different biological activities and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C21H19ClN2O4S/c1-23-20-19(29-21(23)26)15(12-7-8-16(27-2)17(9-12)28-3)11-18(25)24(20)14-6-4-5-13(22)10-14/h4-10,15H,11H2,1-3H3

InChI Key

XTMSYKLMEWDUMR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC)SC1=O

Origin of Product

United States

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